(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(9-7-14)19(21)22/h1-10H,(H,18,20)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKVLWNWIBULFL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves the reaction of 4-nitrobenzaldehyde with a suitable cyano-containing reagent under specific conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amine derivatives.
Substitution: Products depend on the nucleophile used and can include various substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets effectively. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
Mechanism of Action
The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. The nitrophenyl group is believed to enhance the compound's potency by facilitating interactions with specific enzymes involved in cancer progression.
Material Science Applications
Synthesis of Functional Materials
this compound has been utilized in the synthesis of novel materials, particularly in organic electronics and photonic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that blending this compound with polymers results in composites with improved performance characteristics.
Organic Synthesis Applications
Building Block for Synthesis
The compound serves as an important building block in organic synthesis, particularly for creating more complex molecules through reactions such as Michael additions and nucleophilic substitutions. Its reactivity allows chemists to modify the structure further for various applications.
Case Studies in Synthesis
Several studies have documented the use of this compound as a precursor in synthesizing biologically active compounds. For example, researchers have successfully synthesized novel thiosemicarbazones by reacting this compound with thiosemicarbazides, leading to derivatives with enhanced biological activity.
Data Tables
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(4-NITROPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Properties
The target compound’s cyano and nitro groups confer strong electron-withdrawing effects, stabilizing the enamide backbone and enhancing electrophilicity. This contrasts with analogs such as:
- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Contains trifluoromethyl groups, which are highly electron-withdrawing and lipophilic, leading to enhanced antimicrobial activity .
- N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide : Features halogen substituents (Cl, F) and an isobutyl group, balancing moderate lipophilicity with steric effects .
- (2E)-3-(4-hydroxyphenyl)prop-2-enal : Includes a hydroxyl group, which is electron-donating, reducing stability compared to nitro-substituted analogs .
Table 1: Structural and Physicochemical Comparison
*logP values estimated using substituent contribution methods.
Crystallographic and Computational Analysis
These tools enable precise analysis of stereochemistry and intermolecular interactions, critical for understanding bioactivity .
Biological Activity
(2E)-2-Cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 270.30 g/mol
This compound belongs to the class of α,β-unsaturated carbonyl compounds, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Signal Modulation : It may modulate various signaling pathways, impacting cellular proliferation and apoptosis.
- Antioxidant Activity : Potentially acts as an antioxidant, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For instance, a study demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 15 μM to 30 μM across different cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 20 |
| PC3 (Prostate) | 25 |
| HeLa (Cervical) | 18 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Models : Studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation at doses of 10 mg/kg and 20 mg/kg . The results indicated a comparable efficacy to established anti-inflammatory agents such as indomethacin.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin (10 mg) | 70 |
| Compound (10 mg) | 65 |
| Compound (20 mg) | 80 |
Case Studies
- Breast Cancer Study : A recent study investigated the effects of this compound on MCF-7 cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis .
- Inflammation Model : In a model of acute inflammation induced by zymosan, the compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNFα, suggesting its potential as an anti-inflammatory agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the nitrophenyl group can enhance its biological activity. For example, derivatives with electron-withdrawing groups showed improved anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes for (2E)-2-cyano-N-(4-nitrophenyl)-3-phenylprop-2-enamide, and how do reaction conditions influence stereoselectivity?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 4-nitroaniline with cyanoacetic acid derivatives under acidic conditions to form the enamide backbone.
- Step 2 : Stereoselective control via temperature modulation (e.g., maintaining 60–80°C) and solvent choice (polar aprotic solvents like DMF enhance E/Z selectivity) .
- Step 3 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the (2E)-isomer.
Key variables : Acid catalysts (e.g., acetic acid vs. p-toluenesulfonic acid) affect reaction rates, while excess cyanoacetylating agents minimize by-products .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Resolves the (2E)-configuration unambiguously, as demonstrated in structurally analogous acrylamide derivatives .
- NMR : ¹H NMR shows distinct olefinic proton coupling (J = 12–15 Hz for trans-configuration). The nitrophenyl group’s deshielded aromatic protons appear as a doublet near δ 8.2–8.4 ppm .
- FT-IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Q. How does the nitro group at the 4-position influence the compound’s stability under varying pH conditions?
- Acidic conditions : The nitro group stabilizes the aromatic ring via resonance, reducing hydrolysis of the enamide bond.
- Basic conditions : Hydroxide ions may attack the cyano group, leading to degradation. Stability tests in buffers (pH 2–12) show <5% decomposition at pH 7 after 24 hours but >30% degradation at pH 12 .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported yields for nucleophilic substitution reactions at the benzamide moiety?
Discrepancies arise from competing pathways:
- Pathway A : Direct substitution at the benzamide carbonyl (favored in polar solvents like DMSO).
- Pathway B : Nitro group reduction under reductive conditions (e.g., Pd/C with H₂), which diverts reactivity and lowers yields .
Resolution : Pre-reduction of the nitro group to an amine (using Fe/HCl) before substitution eliminates competing pathways, improving reproducibility .
Q. How can computational modeling predict biological activity, and what are the limitations in docking studies?
- Docking simulations : The nitrophenyl group’s electron-withdrawing effect enhances π-π stacking with kinase ATP-binding pockets (e.g., EGFR). MD simulations suggest a binding affinity (ΔG) of −8.2 kcal/mol .
- Limitations : Solvation effects and protein flexibility are often oversimplified. Hybrid QM/MM methods improve accuracy but require high computational resources .
Q. What strategies mitigate cytotoxicity while retaining anticancer activity in in vitro assays?
- Structural modifications : Introducing methoxy groups at the phenyl ring’s meta-position reduces nonspecific interactions with healthy cells (IC₅₀ improves from 12 µM to 28 µM in HEK293 cells) .
- Prodrug approach : Masking the cyano group as a thiocyanate derivative enhances tumor-specific activation via glutathione reductase .
Q. How do solvent polarity and temperature affect the compound’s fluorescence properties for imaging applications?
- Polar solvents (e.g., water) : Quench fluorescence due to dipole-dipole interactions (quantum yield Φ = 0.03).
- Nonpolar solvents (e.g., toluene) : Enhance emission intensity (Φ = 0.45) with a Stokes shift of ~80 nm .
- Temperature dependence : Aggregation-induced emission (AIE) is observed below 10°C, enabling cryogenic imaging .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s anti-inflammatory activity?
- Model variability : Murine macrophage (RAW264.7) assays show TNF-α inhibition (IC₅₀ = 5 µM), while human PBMCs require higher concentrations (IC₅₀ = 18 µM) due to species-specific NF-κB signaling .
- Dosage protocols : Prolonged exposure (>24 hours) induces off-target effects, masking anti-inflammatory efficacy .
Q. How can crystallography resolve discrepancies in reported bond angles for the enamide group?
- Disorder in crystal packing : Some studies fail to account for torsional flexibility, leading to skewed bond angles. High-resolution datasets (≤0.8 Å) and Hirshfeld surface analysis correct these errors .
Methodological Recommendations
- Synthesis : Use Schlenk techniques to exclude moisture during cyano group incorporation .
- Biological assays : Pair in vitro data with in silico ADMET predictions to prioritize lead compounds .
- Data reporting : Include full crystallographic tables (e.g., CCDC deposition numbers) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
